molecular formula C19H22N2O2 B266991 4-[(3-phenylpropanoyl)amino]-N-propylbenzamide

4-[(3-phenylpropanoyl)amino]-N-propylbenzamide

Cat. No. B266991
M. Wt: 310.4 g/mol
InChI Key: MZBAAAREHAFUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-phenylpropanoyl)amino]-N-propylbenzamide, also known as F 13640, is a small molecule that has been synthesized and studied for its potential application in neuroscience research. This compound belongs to the benzamide class of compounds and has been shown to have an affinity for the dopamine D3 receptor.

Mechanism of Action

The mechanism of action of F 13640 involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopamine release in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F 13640 are not well understood. However, studies have suggested that F 13640 may have an impact on dopamine release in the brain, which can affect behavior and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using F 13640 in lab experiments include its specificity for the dopamine D3 receptor and its potential to modulate dopamine release in the brain. However, the limitations of using F 13640 include its limited availability and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on F 13640. These include:
1. Further studies on the mechanism of action of F 13640 and its impact on dopamine release in the brain.
2. Exploration of the potential therapeutic applications of F 13640 in neurological disorders, such as Parkinson's disease and addiction.
3. Development of new compounds based on the structure of F 13640 with improved affinity and selectivity for the dopamine D3 receptor.
4. Investigation of the potential side effects of F 13640 and its long-term safety profile.
Conclusion:
In conclusion, F 13640 is a small molecule that has been synthesized and studied for its potential application in neuroscience research. While the biochemical and physiological effects of F 13640 are not well understood, it has been shown to have an affinity for the dopamine D3 receptor and may have an impact on dopamine release in the brain. Further research is needed to fully understand the potential applications and limitations of F 13640 in lab experiments and therapeutic settings.

Synthesis Methods

The synthesis of F 13640 involves the reaction of 3-phenylpropanoic acid with propylamine to form the amide intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product, F 13640. The synthesis of F 13640 has been reported in several scientific journals, including the Journal of Medicinal Chemistry.

Scientific Research Applications

F 13640 has been studied for its potential application in neuroscience research. Specifically, F 13640 has been shown to have an affinity for the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain and has been implicated in several neurological disorders, including Parkinson's disease and addiction.

properties

Product Name

4-[(3-phenylpropanoyl)amino]-N-propylbenzamide

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

4-(3-phenylpropanoylamino)-N-propylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-2-14-20-19(23)16-9-11-17(12-10-16)21-18(22)13-8-15-6-4-3-5-7-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,23)(H,21,22)

InChI Key

MZBAAAREHAFUCH-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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